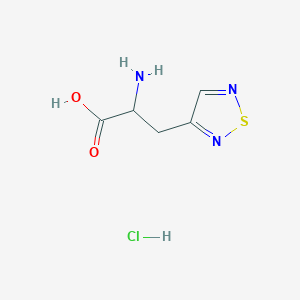![molecular formula C31H28N2O6 B2418616 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide CAS No. 317375-84-1](/img/structure/B2418616.png)
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group and is synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine or N-(2-aminoethyl)acetamide, followed by acidic hydrolysis of the amide . The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzo[de]isoquinoline-1,3-dione system, which is a potential synthon for ionochromic sensors . The structure also contains aminoalkyl or hydrazine fragments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones .Applications De Recherche Scientifique
Chemosensor Systems
The compound’s unique structure, containing both an amino group and aromatic moieties, makes it an excellent candidate for chemosensor development. Researchers have synthesized derivatives of the benzo[de]isoquinoline-1,3-dione system by reacting it with ethylenediamine and hydrazine. Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . These compounds exhibit high selectivity in detecting specific anions. Their potential applications include environmental monitoring, medical diagnostics, and drug delivery.
Fluorescent and Colorimetric Sensors
The presence of a free amino group allows for further modification, including the introduction of additional complex-forming fragments and fluorophores. Naphthalimide derivatives, such as those derived from benzo[de]isoquinoline-1,3-diones, serve as effective fluorescent and colorimetric sensors for cations and anions . These sensors find applications in detecting metal ions, environmental pollutants, and biological analytes.
Synthetic Methodology and Total Synthesis
The compound’s complex structure presents synthetic challenges, making it an interesting target for total synthesis. Researchers can develop innovative synthetic routes, explore new reactions, and optimize existing methodologies. Such efforts contribute to the advancement of synthetic organic chemistry.
Propriétés
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O6/c1-37-23-11-6-10-22(18-23)32(29(34)21-16-24(38-2)19-25(17-21)39-3)14-7-15-33-30(35)26-12-4-8-20-9-5-13-27(28(20)26)31(33)36/h4-6,8-13,16-19H,7,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJPNTHOODTIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride](/img/structure/B2418534.png)
![5-bromo-2-chloro-N-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2418535.png)
![3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2418536.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2418543.png)

![3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418545.png)

![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2418550.png)
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2418551.png)


